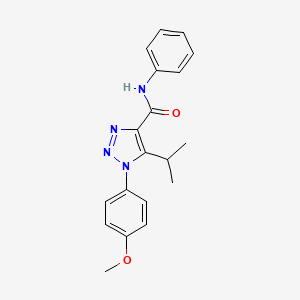
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPTC and has been synthesized using different methods.
Applications De Recherche Scientifique
Corrosion Inhibition
Research indicates that derivatives of triazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate excellent inhibition efficiency, potentially reaching up to 98% at specific concentrations. Their performance is attributed to the adsorption of the triazole derivatives onto the steel surface, following Langmuir’s isotherm, suggesting strong chemisorption interactions. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Bentiss et al., 2009).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds, including those with 1,2,4-triazole rings, have shown good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents that could address the challenge of antibiotic resistance or provide new pathways for disinfection and sterilization processes (Bektaş et al., 2007).
Enzyme Inhibition for Disease Management
In medical research, specific triazole compounds have been identified as potent enzyme inhibitors, which can be leveraged in the treatment or management of diseases like Alzheimer’s and diabetes. These compounds inhibit critical enzymes involved in disease progression, offering a pathway to potentially efficacious therapeutic agents. The structural analysis and synthetic methodologies developed for these compounds underscore their significance in drug discovery and development (Saleem et al., 2018).
Organic Synthesis and Chemical Reactions
Triazole derivatives have been utilized in organic synthesis, showcasing their versatility in forming various chemically significant compounds. For instance, lithiation–trapping sequences on triazole frameworks have been employed to synthesize complex molecules, highlighting their utility in creating pharmacologically relevant structures or materials with unique properties (Mansueto et al., 2014).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h4-13H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHUUQOAJIBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

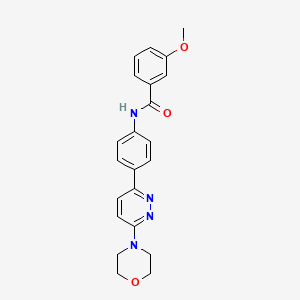
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
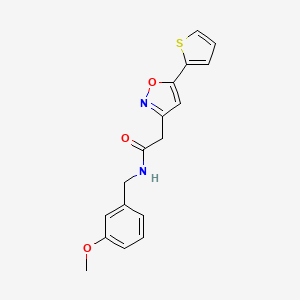
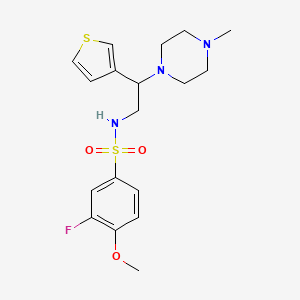

![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)


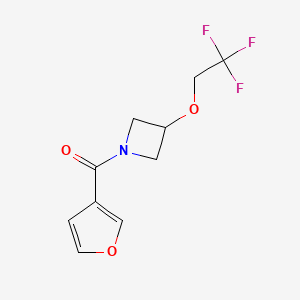
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)


![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)